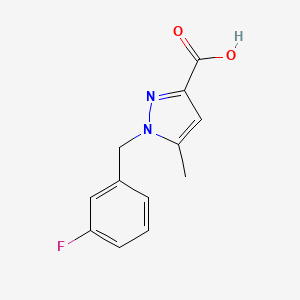
1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable precursor with a fluorinating agent . For example, 3-fluorobenzyl chloride can be used as a starting material in the synthesis of various fluorobenzyl derivatives.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “this compound”, the presence of a carboxylic acid group could allow for reactions such as esterification or amide formation .
Applications De Recherche Scientifique
Fluorescent Tagging for Carbohydrates Analysis
A study explored the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars, showcasing its utility in sensitive HPLC-based detection of monosaccharides. This approach could be analogous to potential applications of related pyrazole compounds in bioanalytical chemistry, facilitating the analysis of complex biological matrices such as blood and milk samples (Cai et al., 2014).
Metal–Organic Frameworks for Sensing and Catalysis
The fabrication of robust lanthanide metal–organic frameworks (Ln-MOFs) utilizing a tricarboxylate ligand demonstrated their potential for multifunctional applications, including Fe(III) detection, CO2 capture, and utilization as catalysts. Such frameworks highlight the role of pyrazole derivatives in creating materials with environmental and industrial relevance (Tan et al., 2018).
Synthetic Pathways and Compound Formation
Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives revealed efficient synthetic routes and the potential for generating structurally diverse compounds. These findings underscore the synthetic versatility of pyrazole derivatives in medicinal chemistry and materials science (Yıldırım et al., 2005).
Fluorination Techniques for Heteroaromatic Compounds
A study reported the transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This method facilitates the synthesis of fluorinated compounds, highlighting the importance of such transformations in developing pharmaceuticals and agrochemicals (Yuan et al., 2017).
Safety and Hazards
Orientations Futures
The study of fluorinated compounds is a rapidly growing field due to their potential applications in pharmaceuticals, agrochemicals, and materials science . Future research on “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could lead to new discoveries and applications.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)14-15(8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZARVUSRHTWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

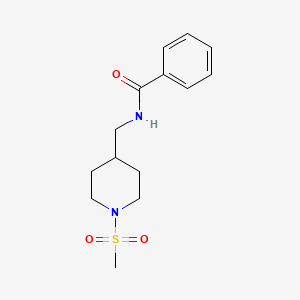
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)
![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)
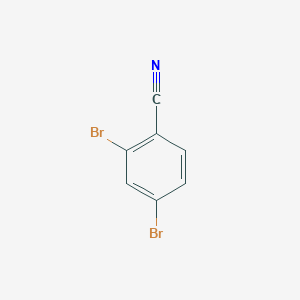
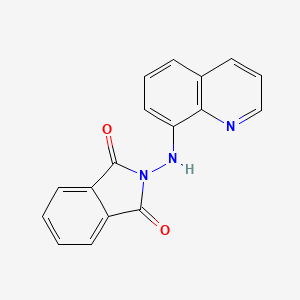
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)
![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)
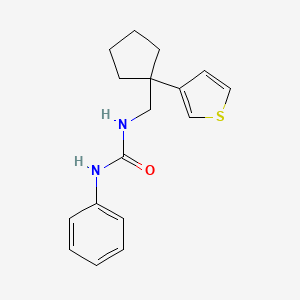
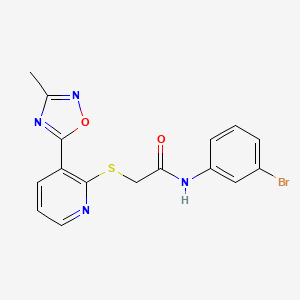
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)
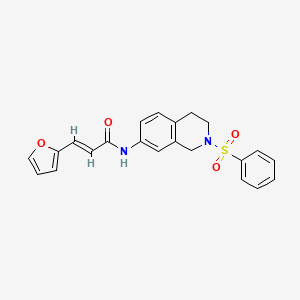
![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)